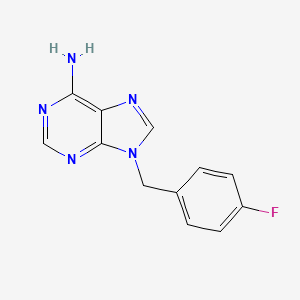

9-(4-Fluorobenzyl)-9H-purin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

213528-06-4 |

|---|---|

Molecular Formula |

C12H10FN5 |

Molecular Weight |

243.24 g/mol |

IUPAC Name |

9-[(4-fluorophenyl)methyl]purin-6-amine |

InChI |

InChI=1S/C12H10FN5/c13-9-3-1-8(2-4-9)5-18-7-17-10-11(14)15-6-16-12(10)18/h1-4,6-7H,5H2,(H2,14,15,16) |

InChI Key |

WSFGAOJQQBTCHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)F |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 9 4 Fluorobenzyl 9h Purin 6 Amine and Analogous Purine Compounds

General Principles Governing Biological Activity in Purine (B94841) Derivatives

Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. ecmdb.ca Their derivatives are ubiquitous in nature and play vital roles in numerous biological processes. researchgate.netmicrobenotes.comnih.gov Purine bases, adenine (B156593) and guanine (B1146940), are essential building blocks of nucleic acids, DNA and RNA. nih.govditki.com Beyond their role in genetics, purine derivatives such as adenosine (B11128) triphosphate (ATP) are central to cellular energy metabolism. microbenotes.com

The biological activity of purine analogs is diverse and depends on the nature and position of their substituents. microbenotes.com Synthetic purine derivatives have been developed with a wide range of therapeutic applications, including antiviral, anticancer, and antifungal agents. researchgate.netresearchgate.net The ability of these molecules to interact with specific biological targets, such as enzymes and receptors, is dictated by their three-dimensional structure and electronic properties. nih.govrsc.org Key structural features that influence the biological activity of purine derivatives include:

Substitutions on the purine core: The type and location of chemical groups attached to the purine ring system can dramatically alter a compound's affinity and selectivity for its biological target. acs.org

Tautomeric forms: Purines can exist in different tautomeric forms, which can influence their interaction with biological macromolecules. nih.gov

Glycosylation: The attachment of a sugar moiety, as seen in nucleosides, significantly impacts the compound's properties and biological role. nih.gov

Impact of Substituents on Pharmacological Profiles

The pharmacological profile of 9-(4-Fluorobenzyl)-9H-purin-6-amine is a direct consequence of the specific substituents at various positions of the purine ring.

The N9-position of the purine ring is a common site for substitution in the development of biologically active compounds. The presence of a benzyl (B1604629) group at this position is a recurring motif in many purine-based inhibitors. The 4-fluorobenzyl group in this compound plays a crucial role in its biological activity. The fluorine atom, being highly electronegative, can modulate the electronic properties of the benzyl ring, which in turn can influence binding interactions with the target protein.

The amine group at the C6-position of the purine ring, which makes the parent compound an adenine derivative, is of paramount importance for its biological activity. nih.gov This group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding pocket of target proteins. ditki.com The presence and nature of the substituent at the C6 position can significantly impact the compound's affinity and selectivity. For instance, in the context of anticancer activity, novel C6-cyclo secondary amine substituted purine steroid-nucleoside analogues have been synthesized and evaluated, with some compounds exhibiting significant cytotoxicity against cancer cell lines. nih.gov The amino group at C6 is also known to influence the stability of different tautomers of purine derivatives. nih.gov

Substitutions at the C2 and C8 positions of the purine ring can have a profound impact on the biological activity and selectivity of the resulting compounds. acs.orgmdpi.com

C2-Position: The introduction of substituents at the C2 position can modulate the electronic and steric properties of the purine ring, leading to altered binding affinities for target proteins. For example, in a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, a lipophilic, electron-withdrawing substituent at the C2 position was found to be optimal for antirhinovirus activity. nih.gov Specifically, the trifluoromethyl group at C2 resulted in the most active compound against rhinovirus serotype 1B. nih.gov

C8-Position: The C8 position is also a key site for modification. mdpi.com Studies on adenosine receptor ligands have shown that hydrophobic substitution at the C8 position can abolish binding affinity at the A2A adenosine receptor while maintaining affinity at the A3 receptor, highlighting the role of this position in determining receptor selectivity. nih.gov In contrast, C2 substituents can be accommodated in both A2A and A3 adenosine receptors. nih.gov The chemistry at the C8-position is unique as it is susceptible to both electrophilic and nucleophilic substitution reactions. mdpi.com

The following table summarizes the effects of various substituents at different positions on the purine ring based on research findings:

| Position | Substituent Type | Effect on Biological Activity | Reference |

| C2 | Lipophilic, electron-withdrawing | Optimum antirhinovirus activity | nih.gov |

| C2 | Hydrophobic | Required for high binding affinity at hA2AAR | nih.gov |

| C6 | Unsubstituted amino group | Required for high binding affinity at hA2AAR | nih.gov |

| C8 | Hydrophobic | Abolished binding affinity at hA2AAR | nih.gov |

| C8 | Aryl groups | Can be introduced via cross-coupling reactions to create derivatives with potential biological activity | mdpi.com |

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)

To better understand and predict the biological activity of purine derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies are employed. These methods aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Three-dimensional QSAR (3D-QSAR) models are powerful tools that correlate the biological activity of molecules with their 3D properties, such as shape and electrostatic potential. mdpi.commdpi.comnih.gov

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities. nih.govddg-pharmfac.net This method helps to visualize regions around the molecule where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govmdpi.com This provides a more comprehensive understanding of the ligand-receptor interactions. researchgate.net CoMSIA models are often more robust and predictive than CoMFA models. nih.govmdpi.com

Topomer CoMFA: Topomer CoMFA is a newer methodology that combines the principles of topomer technology and CoMFA to provide an objective and rapid approach for lead optimization. acs.orgnih.gov It involves breaking down molecules into fragments and generating 3D models for each fragment, which are then used to build a QSAR model. acs.org This method has been successfully applied to various series of compounds, including purine derivatives, to predict and design molecules with enhanced potency. acs.orgnih.gov

The following table provides a brief overview of these 3D-QSAR methods:

| Method | Key Features | Application in Purine Chemistry | Reference |

| CoMFA | Correlates steric and electrostatic fields with biological activity. | Used to analyze the structure-activity relationships of purine derivatives as anticancer agents. | mdpi.comnih.gov |

| CoMSIA | Considers steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields. | Applied to purine analogs to develop robust QSAR models for various biological targets. | nih.govmdpi.comresearchgate.net |

| Topomer CoMFA | Fragment-based approach for rapid lead optimization. | Utilized for the design and virtual screening of new purine-based inhibitors. | acs.orgnih.gov |

Correlation of Physico-Chemical Parameters with Activity

The biological activity of purine analogs, including this compound, is intricately linked to their physico-chemical properties. Structure-activity relationship (SAR) studies reveal that modifications to the purine core and its substituents can dramatically alter efficacy by modulating parameters such as lipophilicity, electronic character, and steric profile.

Quantitative structure-activity relationship (QSAR) analyses of analogous 9-benzylpurines have demonstrated that optimal activity is often associated with specific physico-chemical characteristics. For instance, in a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines studied for antirhinovirus activity, it was found that the most potent compounds featured C-2 substituents that were both lipophilic and electron-withdrawing. nih.gov This suggests that both the ability to partition into hydrophobic pockets and the electronic influence on the purine ring system are critical determinants of activity.

Further SAR studies on other purine-scaffold compounds reinforce the importance of these parameters. Research on a series of 8-substituted-9-alkynyl-9H-purines showed that hydrophobic functionalities were key for activity. nih.gov A deleterious effect on activity was observed when more polar groups were introduced. nih.gov The analysis of various substituents indicated that a chlorine atom was generally the preferred functionality compared to others like methoxy (B1213986) (–OCH3), trifluoromethoxy (–OCF3), trifluoromethyl (–CF3), cyano (–CN), or methyl (–CH3). nih.gov This preference for chlorine highlights a fine balance of lipophilicity, size, and electronegativity that is favorable for binding to the target. The general finding is that the introduction of polar functionalities is detrimental to the inhibitory action, confirming the hydrophobic nature of the binding site. nih.gov

The table below summarizes the general impact of substituting at different positions on the purine ring, based on findings from analogous compound series.

| Substitution Position | Favorable Physico-Chemical Properties | Impact on Activity | Example Substituents |

|---|---|---|---|

| C-2 | Lipophilic, Electron-Withdrawing | Increase | -CF3, -Cl |

| C-6 | Amino or Substituted Amino | Essential for activity | -NH2, -N(CH3)2 |

| C-8 | Hydrophobic | Increase | -Cl, -Br |

| N-9 | Benzyl group with specific substituents (e.g., 4-fluoro) | Modulates potency and selectivity | -CH2-Ph-4-F |

Influence of Electrostatic, Hydrophobic, Hydrogen Bond Donor, and Steric Fields on Activity

To gain a deeper, three-dimensional understanding of how substituents influence activity, computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. These 3D-QSAR techniques map the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule to correlate them with biological activity. rsc.orgnih.gov

Electrostatic Fields: CoMFA and CoMSIA contour maps reveal regions where specific electrostatic potentials enhance or diminish activity. Studies on purine-carbonitrile inhibitors showed that a negative potential at the 3- and 5-positions of the phenyl ring, attached to the purine scaffold, was a key requirement for inhibitory activity. rsc.orgresearchgate.net Conversely, analysis of other related heterocyclic compounds indicated that highly electropositive substituents were required at different positions for optimal activity, demonstrating that the preferred electrostatic character is highly dependent on the specific binding site topology. nih.gov

Hydrophobic Fields: Hydrophobicity is a consistently dominant factor influencing the activity of purine compounds. CoMSIA models for various inhibitors frequently show that hydrophobic interactions play a major role in binding affinity. ddg-pharmfac.net SAR studies confirm this, showing that a hydrophobic profile is often necessary for effective binding within the target pocket. nih.gov The deliberate design of non-polar, hydrophobic base analogs has shown that these can form stable pairings, sometimes even more stable than natural hydrogen-bonded pairs, underscoring the significant contribution of hydrophobic effects to molecular recognition. nih.gov

Hydrogen Bond Donor and Acceptor Fields: CoMSIA models effectively identify critical hydrogen bonding interactions. The resulting contour maps highlight specific locations where hydrogen bond donor or acceptor functionalities on the ligand are favorable for activity. nih.govresearchgate.net For example, analysis of some inhibitors revealed areas where a hydrogen bond donor group would enhance binding. nih.gov The strength of these hydrogen bonds can also be influenced by the surrounding microenvironment; a hydrogen bond formed within a hydrophobic pocket is generally stronger than one in a more polar, aqueous environment. researchgate.net

Steric Fields: Steric interactions are crucial for achieving a complementary fit between the ligand and its binding site. CoMFA and CoMSIA steric contour maps illustrate regions where bulky groups are favored (often shown as green contours) and where they are disfavored (yellow contours). For some purine analogs, contour maps indicate that bulky groups at certain positions on the phenyl ring are important structural requirements for activity. rsc.orgresearchgate.net In contrast, studies on other series have identified regions with low steric tolerance, where bulky substituents would lead to a clash and a decrease in activity. nih.gov This demonstrates the critical importance of substituent size and shape for optimal binding.

The collective findings from 3D-QSAR studies on purine analogs are summarized in the table below.

| Molecular Field | Influence on Activity | Typical Favorable Feature (Example) |

|---|---|---|

| Electrostatic | Defines regions where positive or negative charge is favorable. | Negative potential near the phenyl ring substituents. rsc.orgresearchgate.net |

| Hydrophobic | Often a dominant factor; favorable in hydrophobic binding pockets. | Non-polar substituents on the purine or benzyl rings. nih.gov |

| Hydrogen Bond Donor | Identifies key sites where the ligand can donate a hydrogen bond to the receptor. | -NH2 group on the purine ring. nih.gov |

| Hydrogen Bond Acceptor | Pinpoints locations where the receptor donates a hydrogen bond to the ligand. | N1 and N3 atoms of the purine ring. |

| Steric | Determines the acceptable size and shape of substituents for optimal fit. | Bulky groups at specific positions on the phenyl ring. rsc.orgresearchgate.net |

Computational and Structural Biology Approaches in the Investigation of 9 4 Fluorobenzyl 9h Purin 6 Amine and Purine Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciepub.com This technique is instrumental in understanding how ligands like 9-(4-fluorobenzyl)-9H-purin-6-amine interact with their biological targets. sciepub.com

Prediction of Binding Modes and Affinities

Molecular docking simulations are widely used to predict the binding modes and estimate the binding affinities of small molecules to macromolecular targets. sciepub.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. sciepub.com For instance, in the context of drug discovery, docking can be used to screen large libraries of compounds and identify those that are most likely to bind to a specific protein target. youtube.com The binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative measure of the interaction strength. For example, studies on hepatocellular carcinoma targets have used molecular docking to identify potential inhibitors, with top compounds showing strong binding affinities. nih.gov

Identification of Key Residue Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

A crucial aspect of molecular docking is the identification of key amino acid residues within the target's binding site that are involved in the interaction. These interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For example, in the study of quinazoline-2,4,6-triamine derivatives as EGFR tyrosine kinase inhibitors, molecular docking revealed that the amino group on the quinazoline (B50416) ring forms hydrogen bonds with the key residue Met 769. nih.gov Similarly, studies on other compounds have identified various noncovalent interactions, such as pi-pi stacking and carbon-hydrogen bonds, which are critical for the stabilization of the ligand-protein complex. physchemres.org The ability of X-ray crystallography to provide detailed information about the molecular interactions between proteins and small molecules is unparalleled, making it a cornerstone of structure-based drug design. nih.gov

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Changes

While molecular docking provides a static picture of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the stability of the complex and any conformational changes that may occur over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities. rsc.org

The stability of a ligand-protein complex can be assessed by analyzing various parameters during the simulation, such as the root-mean-square deviation (RMSD) of the protein and ligand atoms. nih.gov A stable complex will typically show small fluctuations in RMSD over the course of the simulation. nih.gov For example, MD simulations of SARS-CoV-2 main protease in complex with a purine (B94841) derivative showed stable RMSD values, indicating a stable complex. nih.gov Furthermore, MD simulations can reveal conformational changes in the protein upon ligand binding, which can be crucial for its function. nih.gov

Virtual Screening Techniques for Identifying Novel Bioactive Purine Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.nete-bookshelf.de This method is a cost-effective alternative to high-throughput screening. e-bookshelf.de

Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. Ligand-based methods use the knowledge of known active molecules to identify others with similar properties, often employing techniques like 2D fingerprint similarity searching. researchgate.net Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein. nih.gov This approach often involves molecular docking of a large library of compounds into the binding site of the target protein. nih.govfrontiersin.org The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for further experimental testing. frontiersin.org This technique has been successfully used to identify novel inhibitors for various targets, including those relevant to infectious diseases and cancer. nih.govnih.gov

Structural Elucidation of Purine-Target Complexes (e.g., X-ray Crystallography)

The determination of the three-dimensional structure of a purine derivative in complex with its biological target is crucial for understanding its mechanism of action at the atomic level. X-ray crystallography is a powerful technique for this purpose. nih.gov It involves crystallizing the purine-target complex and then bombarding the crystal with X-rays. grantome.com The diffraction pattern produced by the crystal can then be used to calculate the electron density and, ultimately, the atomic structure of the complex. nih.gov

The resulting structural information provides a detailed map of the interactions between the purine analog and the protein, including the precise geometry of hydrogen bonds and hydrophobic contacts. nih.govnih.gov This information is invaluable for structure-based drug design, as it allows for the rational design of more potent and selective inhibitors. nih.gov For example, the crystal structure of the PurR-guanine-purF operator complex revealed the importance of a water-mediated hydrogen bond for corepressor specificity. nih.gov Similarly, X-ray structures of purine nucleoside phosphorylase have aided in the design of novel inhibitors. grantome.com

Quantum Chemical Studies for Electronic Structure and Reactivity Analysis

Quantum chemical studies provide fundamental insights into the electronic structure and reactivity of molecules like this compound. These methods, based on the principles of quantum mechanics, can be used to calculate various molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. acs.orgacs.orgresearchgate.net

Analysis of these properties can help to explain the observed reactivity and biological activity of purine derivatives. For example, the HOMO and LUMO energies are related to the molecule's ability to donate or accept electrons, which is a key factor in many chemical reactions and biological interactions. researchgate.net Quantum chemical calculations can also be used to study the effects of substituents on the electronic structure of the purine ring system. acs.org For instance, it has been shown that substituents at the C8 position have a stronger influence on the electronic structure of purine derivatives than those at other positions. acs.org Furthermore, these studies can elucidate the excited-state dynamics of purine derivatives, which is important for understanding their photophysical properties. acs.org

Future Research Directions and Translational Outlook for 9 4 Fluorobenzyl 9h Purin 6 Amine

The therapeutic potential of purine (B94841) analogs is well-established, with numerous derivatives approved for clinical use in treating cancers and viral infections. rsc.orgnih.gov The compound 9-(4-Fluorobenzyl)-9H-purin-6-amine, a member of this versatile class, represents a scaffold with significant opportunities for further investigation and development. Future research efforts are geared towards enhancing its therapeutic profile, identifying new applications, and overcoming clinical challenges such as acquired resistance. This involves a multidisciplinary approach that combines rational drug design, advanced screening technologies, and a deeper understanding of the biological targets of purine scaffolds.

Q & A

Q. What are the recommended synthetic routes for 9-(4-Fluorobenzyl)-9H-purin-6-amine?

The synthesis of fluorobenzyl-substituted purines typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 9-benzyl derivatives (e.g., 9-benzyl-9H-purin-6-amine) are synthesized via alkylation of purine precursors with benzyl halides under basic conditions . For fluorinated analogs, introducing the 4-fluorobenzyl group may require optimized coupling conditions, such as using palladium catalysts for Suzuki-Miyaura reactions or Mitsunobu reactions for ether linkages. Evidence from similar purine derivatives suggests that protecting the purine N9 position during alkylation improves yield .

Q. How should researchers characterize the structural purity of this compound?

Key characterization methods include:

- NMR spectroscopy : 1H and 13C NMR to confirm substituent placement (e.g., fluorobenzyl proton signals at ~4.5–5.0 ppm for benzylic CH2 and aromatic F-coupled splitting) .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ ion for C12H11FN5: 260.10) .

- X-ray crystallography : For absolute configuration determination using programs like SHELXL .

Q. What are the solubility and storage guidelines for this compound?

While direct data for this compound is limited, structurally related purines (e.g., 9H-Purin-6-amine derivatives) exhibit:

- Solubility : ~3–53 mg/mL in DMSO or water, depending on substituents .

- Storage : Recommended at –20°C in anhydrous DMSO for long-term stability, with aliquots stored at –80°C to minimize freeze-thaw degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for fluorobenzyl-substituted purines?

Yield optimization strategies include:

- Temperature control : Reactions at 80–100°C under nitrogen to prevent oxidation .

- Purification : Flash chromatography with gradients (e.g., cyclohexane/ethyl acetate) or preparative HPLC for polar byproducts .

- Catalyst screening : Pd(PPh3)4 or CuI for cross-coupling reactions involving fluorinated aryl groups .

Q. What structural modifications enhance biological activity in fluorobenzyl-purine derivatives?

Structure-activity relationship (SAR) studies on analogous compounds reveal:

- Substituent effects : Electron-withdrawing groups (e.g., –F) on the benzyl ring improve receptor binding affinity in adenosine receptor antagonists .

- Heteroatom substitution : Replacing benzyl sulfur with oxygen or nitrogen alters selectivity (e.g., A2A vs. A1 receptor antagonism) .

- Alkyl chain length : Longer chains (e.g., pent-4-ynyl) enhance membrane permeability in acetylcholinesterase inhibitors .

Q. How can contradictory biological data for this compound be resolved?

Contradictions in activity data may arise from:

- Assay variability : Use orthogonal assays (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .

- Isomerism : Check for regioisomers (e.g., N7 vs. N9 alkylation) via 2D NMR or crystallography .

- Solvent effects : Ensure consistent DMSO concentrations (<1% v/v) to avoid artifactual inhibition .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Fluorobenzyl-Purine Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 80–100°C (alkylation) | |

| Catalyst | Pd(PPh3)4 (cross-coupling) | |

| Purification Method | Flash chromatography (3:7 EtOAc/hexane) |

Q. Table 2. Solubility Comparison of Analogous Purines

| Compound | DMSO Solubility (mg/mL) | Water Solubility (mg/mL) |

|---|---|---|

| 9H-Purin-6-amine | 16.67–53 | 3–4.9 |

| 9-Benzyl-9H-purin-6-amine | 20–30 | <1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.